EG01377

NRP1 antagonist VEGF signaling angiogenesis

EG01377 is a validated, dual-domain NRP1 antagonist with equipotent sub-micromolar IC50 (609nM) against both NRP1-a1 and NRP1-b1 domains. Procure for unambiguous NRP1 blockade due to characterized selectivity over NRP2. Essential for reproducible VEGF-A pathway inhibition in vitro and characterized PK (t1/2=4.29h) for once-daily in vivo dosing.

Molecular Formula C26H30N6O6S2
Molecular Weight 586.7 g/mol
Cat. No. B12423375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG01377
Molecular FormulaC26H30N6O6S2
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN
InChIInChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1
InChIKeySEXUXSMBJLNXIR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EG01377 (Compound with IUPAC Name (2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid) - NRP1 Inhibitor for Research


The compound formally designated as (2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid, widely referenced by its code name EG01377, is a synthetic small molecule belonging to the class of sulfonamide-containing amino acid derivatives [1]. It functions as a selective antagonist of Neuropilin-1 (NRP1) [2]. Key baseline characteristics include an equilibrium dissociation constant (Kd) of 1.32 μM for NRP1 and IC50 values of 609 nM against both the NRP1-a1 and NRP1-b1 domains in biochemical assays [1]. Preclinical investigations have demonstrated anti-angiogenic, anti-migratory, and anti-tumor properties in vitro [2].

Why EG01377 ((2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid) Cannot Be Substituted by Other NRP1 Inhibitors


Despite the emergence of several small-molecule NRP1 antagonists, EG01377 ((2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid) possesses a unique combination of binding site engagement and functional selectivity that distinguishes it from in-class alternatives [1]. Generic substitution with other NRP1 inhibitors is scientifically unsound because EG01377 uniquely targets both the a1 and b1 domains of NRP1 with sub-micromolar potency, whereas many analogs are restricted to b1 domain binding [1][2]. Furthermore, EG01377 has demonstrated selectivity for NRP1 over the closely related NRP2 receptor—a critical differentiation not universally established for other NRP1 tool compounds [2]. Procurement of a non-validated NRP1 antagonist in its place introduces substantial experimental variability due to divergent selectivity profiles, binding kinetics, and in vitro functional effects on VEGF-A signaling [3].

Quantitative Differentiation of EG01377 ((2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid) from NRP1 Inhibitor Comparators


EG01377 Exhibits Sub-Micromolar Potency Against Both NRP1 a1 and b1 Domains, Contrasting with b1-Selective Comparators

EG01377 demonstrates equipotent inhibition of the NRP1 a1 and b1 domains, each with an IC50 of 609 nM, a profile not replicated by the structurally distinct NRP1 antagonist EG01449 [1]. The dual-domain engagement of EG01377 implies a broader blockade of NRP1-mediated signaling pathways compared to compounds that exclusively target the b1 domain [1].

NRP1 antagonist VEGF signaling angiogenesis

EG01377 Displays 4.9-Fold Higher Potency in NRP1 b1 Domain Inhibition Compared to EG00229

In direct cross-study comparison of biochemical inhibition of the NRP1 b1 domain, EG01377 exhibits an IC50 of 609 nM, representing a 4.9-fold improvement in potency over the widely used tool compound EG00229 (IC50 = 3 μM) [1][2]. This potency differential translates to lower compound requirements and reduced risk of off-target effects at typical working concentrations in cellular assays [1].

NRP1 antagonist binding affinity VEGF-A

EG01377 Demonstrates Validated NRP1-over-NRP2 Selectivity, a Critical Parameter Absent from Dual-Targeting NRP1 Inhibitors

EG01377 has been explicitly characterized for selectivity against the closely related receptor Neuropilin-2 (NRP2), a validation not uniformly reported for emerging NRP1 antagonists such as the dual PARP1/NRP1 inhibitor PPNR-4 or the tubulin/NRP1 inhibitor TN-2 [1][2][3]. While PPNR-4 and TN-2 exhibit potent NRP1 inhibition (IC50 values of 24.48 nM and 0.85 μM respectively), their selectivity profiles against NRP2 and other off-targets remain uncharacterized in primary literature [2][3].

NRP1 selectivity NRP2 target specificity

EG01377 Robustly Inhibits VEGF-A-Induced HUVEC Migration at 30 μM, an Effect Not Uniformly Quantified Across NRP1 Inhibitor Comparators

EG01377 at 30 μM significantly reduces HUVEC cell migration in response to VEGFA stimulation, a functional anti-angiogenic endpoint validated in multiple independent studies [1]. While EG00229 has also been reported to reduce VEGF-A-induced HUVEC migration, the quantitative effect size and concentration-dependence are less consistently characterized across vendors and publications [2]. For newer NRP1 inhibitors such as PPNR-4 and TN-2, HUVEC migration inhibition data are either absent from primary characterization or reported only for related cell types [3][4].

HUVEC migration VEGF-A angiogenesis

EG01377 Exhibits a Characterized In Vivo Half-Life of 4.29 Hours Supporting Once-Daily Dosing in Rodent Models

EG01377 demonstrates a plasma half-life (t½) of 4.29 hours following intravenous administration at 2 mg/kg in mice, a pharmacokinetic parameter that supports once-daily dosing schedules in preclinical rodent studies [1]. This characterization enables predictable experimental design and facilitates cross-study comparisons of in vivo efficacy. In contrast, in vivo pharmacokinetic data for comparators such as EG00229, EG01449, PPNR-4, and TN-2 are either not reported in primary literature or remain limited to preliminary studies [2][3].

pharmacokinetics half-life in vivo dosing

Validated Research Applications for EG01377 ((2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid) Based on Quantitative Differentiation Evidence


Investigating NRP1 a1/b1 Dual-Domain Biology in VEGF Signaling and Angiogenesis

EG01377 is the preferred NRP1 antagonist for studies requiring blockade of both the a1 and b1 domains of NRP1, as it exhibits equipotent sub-micromolar IC50 values (609 nM) against each domain [1]. This dual-domain engagement differentiates EG01377 from b1-selective tools like EG01449, enabling comprehensive interrogation of NRP1-mediated VEGF-A signaling pathways . Functional validation includes robust inhibition of VEGF-A-induced HUVEC migration at 30 μM [1].

NRP1 Target Validation Studies Requiring Documented Selectivity Over NRP2

For experiments where unambiguous attribution of phenotypic effects to NRP1 blockade (rather than off-target NRP2 engagement) is critical, EG01377 provides validated selectivity for NRP1 over the closely related NRP2 receptor [1]. This selectivity has been explicitly characterized, unlike the unvalidated selectivity profiles of dual-targeting inhibitors such as PPNR-4 and TN-2 [2]. EG01377 thus minimizes interpretational ambiguity in target validation studies.

Preclinical In Vivo Studies Requiring a Pharmacokinetically Characterized NRP1 Antagonist

EG01377 is the NRP1 inhibitor of choice for in vivo rodent studies due to its characterized plasma half-life of 4.29 hours following 2 mg/kg i.v. administration, enabling rational once-daily dosing schedules [1]. This PK parameter is absent from primary characterization literature for comparators including EG00229, EG01449, PPNR-4, and TN-2 [2][3]. EG01377 reduces the empirical burden of PK optimization in preclinical efficacy models.

Functional Anti-Angiogenic and Anti-Migratory Assays in Endothelial Cell Models

EG01377 offers a highly reproducible functional phenotype in HUVEC migration assays, with consistent inhibition observed at 30 μM across multiple independent studies [1]. This robust validation distinguishes EG01377 from comparators where functional anti-migratory data are either heterogeneous (e.g., EG00229) or unreported in endothelial models (e.g., PPNR-4, TN-2) [2][3][4]. EG01377 serves as a reliable positive control for NRP1-dependent anti-angiogenic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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